

Technical Support Center: (-)-Fucose-13C NMR Data Interpretation

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Compound of Interest

Compound Name: (-)-Fucose-13C

Cat. No.: B12060246

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **(-)-Fucose-13C** NMR data.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and interpretation of **(-)-Fucose-13C** NMR spectra.

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Signal-to-Noise Ratio	- Insufficient sample concentration. [1] [2] [3] [4] - Inadequate number of scans.	- For ¹³ C NMR, aim for a saturated solution, typically 50-100 mg of sample in 0.5-0.7 mL of solvent. [1] [2] [4] - Increase the number of scans (nt). Doubling the scans will increase the signal-to-noise ratio by a factor of $\sqrt{2}$.
Broad NMR Lines	- High sample viscosity. [1] [2] - Presence of solid particles in the sample. [2] [3] [4] - Paramagnetic impurities. [4] - Poor shimming.	- If high concentration is necessary for ¹³ C detection, be aware that the corresponding ¹ H spectrum may have broader lines. [2] - Filter the sample through a glass wool plug in a Pasteur pipette before transferring to the NMR tube. [2] [3] - If paramagnetic ions are suspected, consider adding a chelating agent or using purification methods to remove them. [4] - Ensure proper shimming of the instrument.
Complex, Overlapping Spectra	- Presence of both α and β anomers of fucose in solution. [5] - Low chemical shift dispersion, which is common for carbohydrates. [5] - Presence of impurities.	- Recognize that fucose exists in an anomeric equilibrium in solution, which will result in two sets of signals. The ratio of α/β anomers can be determined from the peak intensities of well-resolved signals. [5] - Employ 2D NMR techniques like ¹ H- ¹³ C HSQC to improve spectral resolution and aid in assignments. [5] [6] - Ensure

the purity of the fucose sample.

Difficulty in Signal Assignment	<ul style="list-style-type: none">- Lack of reference data.- Complex structure (e.g., sulfated or part of an oligosaccharide).[7][8]	<ul style="list-style-type: none">- Compare experimental chemical shifts with literature values for (-)-fucose.[5]- Utilize 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, NOESY) for complete and unambiguous assignments.[7]- For complex fucosylated compounds, consider enzymatic cleavage or chemical degradation to simplify the structure for analysis.
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Inaccurate Quantitative Measurements	<ul style="list-style-type: none">- Incomplete relaxation of nuclei.- Nuclear Overhauser Effect (NOE) enhancement.[9]	<ul style="list-style-type: none">- For quantitative ¹³C NMR, ensure a sufficient relaxation delay (d1) between scans. Recycle delays of 5 seconds or more may be necessary for full relaxation of all carbons, especially quaternary carbons.[9]- Use an inverse-gated decoupling sequence to suppress the NOE and obtain accurate integrations.
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Frequently Asked Questions (FAQs)

Q1: What are the typical ¹³C chemical shift ranges for (-)-Fucose?

A1: The ¹³C chemical shifts for (-)-Fucose in D₂O are typically observed in the following regions. Note that the presence of both α and β anomers will result in two distinct sets of signals[5].

Carbon Atom	α -L-Fucopyranose (ppm)	β -L-Fucopyranose (ppm)
C1 (Anomeric)	~93.1	~97.1
C2	~67.2	~70.5
C3	~70.0	~73.8
C4	~72.5	~72.0
C5	~68.0	~70.0
C6 (CH ₃)	~16.5	~16.5

Note: These are approximate values and can be influenced by solvent, temperature, and pH.

Q2: How can I distinguish between the α and β anomers of fucose in a ¹³C NMR spectrum?

A2: The anomeric carbon (C1) is the most diagnostic signal. Generally, the C1 signal of the α -anomer appears more upfield (around 93.1 ppm) compared to the β -anomer (around 97.1 ppm) [5]. The relative integration of these two peaks can be used to determine the α/β anomeric ratio.

Q3: What is the recommended sample preparation protocol for ¹³C NMR of (-)-Fucose?

A3: A general protocol for preparing a high-quality NMR sample of (-)-Fucose is as follows:

- Determine the appropriate amount of sample: For ¹³C NMR, a higher concentration is generally better. Aim for 50-100 mg of (-)-Fucose[4].
- Choose a suitable deuterated solvent: D₂O is a common choice for carbohydrates as it is a good solvent and exchanges with hydroxyl protons, simplifying the ¹H spectrum. Other solvents like DMSO-d₆ or methanol-d₄ can also be used depending on solubility and experimental goals[1].
- Dissolve the sample: Weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial[1][4].

- Ensure complete dissolution and filter if necessary: If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube. Particulates can degrade spectral quality[2][3][4].
- Use a quality NMR tube: Ensure the NMR tube is clean and not scratched or cracked[3][10].
- Label the tube clearly.

Q4: My spectrum is very crowded. What advanced NMR experiments can help with the interpretation?

A4: For complex spectra, several 2D NMR experiments are invaluable:

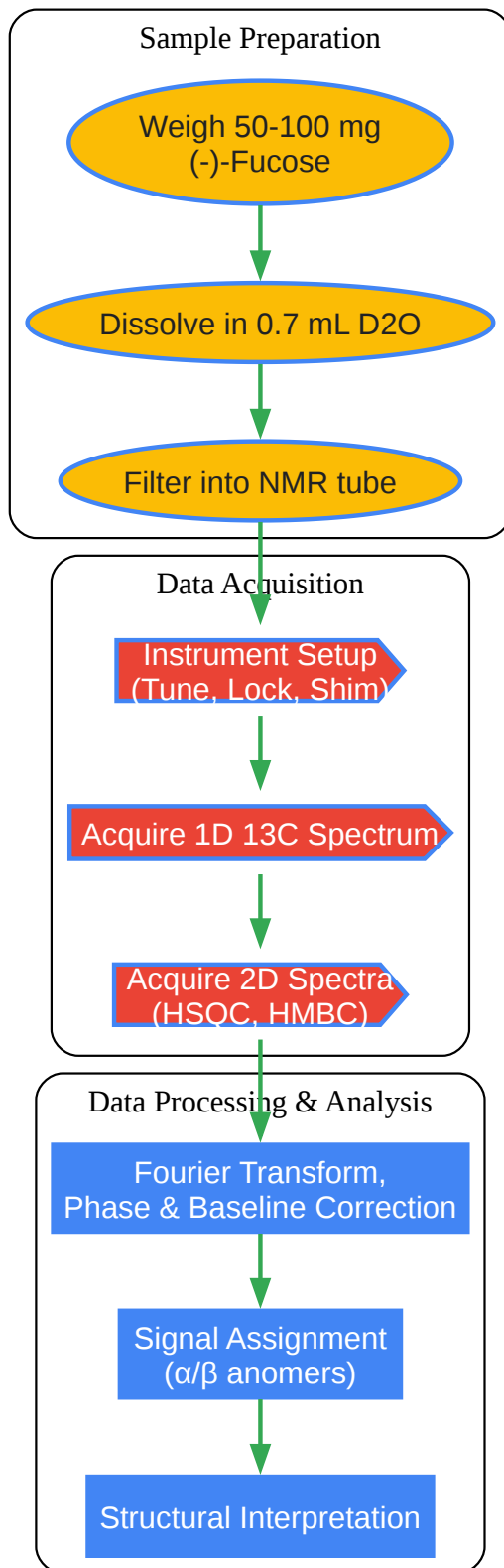
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most useful experiments as it correlates each proton to its directly attached carbon, spreading the crowded ¹H signals out over the wider ¹³C chemical shift range[5][6].
- ¹H-¹H COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments help to identify coupled protons within a spin system, aiding in the assignment of the sugar ring protons.
- ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for identifying linkages in oligosaccharides.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is crucial for determining the 3D conformation and linkages between sugar units[7].

Q5: How does sulfation affect the ¹³C NMR spectrum of fucose?

A5: Sulfation will cause a downfield shift in the chemical shift of the carbon atom to which the sulfate group is attached. The magnitude of this shift can be several ppm. The signals of adjacent carbons will also be affected, but to a lesser extent. This effect can be used to determine the position of sulfation on the fucose ring.

Experimental Protocols & Visualizations

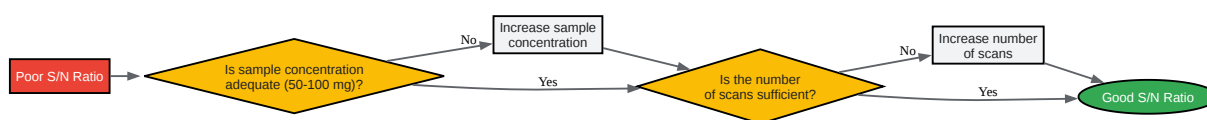
Experimental Workflow for (-)-Fucose ^{13}C NMR Analysis



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Caption: A typical workflow for acquiring and interpreting **(-)-Fucose-13C** NMR data.

Logical Relationship for Troubleshooting Poor Signal-to-Noise



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Caption: Decision tree for addressing a poor signal-to-noise ratio in ¹³C NMR.

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